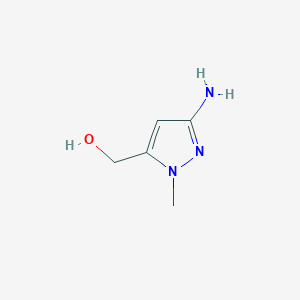

N-Boc-(+/-)-3-aminopent-4-enamide

Übersicht

Beschreibung

“N-Boc-(+/-)-3-aminopent-4-enamide” is a compound that involves the N-Boc group. The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Wissenschaftliche Forschungsanwendungen

Solid Phase Synthesis and DNA Binding The solid phase synthesis method has been applied to create sequence-specific DNA-binding polyamides containing various amino acids. This method allows for the synthesis of complex minor groove binding polyamides with high precision and efficiency. For example, the use of Boc-protected amino acids in solid phase synthesis facilitates the production of polyamides that can bind to DNA sequences with high affinity and specificity, expanding the possibilities for designing molecules with tailored DNA-binding properties (Baird & Dervan, 1996).

Enamide Synthesis and Isomerization The development of methods for the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides is significant. These methods provide access to enamides that are crucial intermediates in the synthesis of various bioactive compounds and natural products. The geometrically defined enamides, including those derived from N-Boc-(+/-)-3-aminopent-4-enamide, can be used in asymmetric synthesis and have applications in medicinal chemistry and drug development (Trost, Cregg, & Quach, 2017).

Pharmaceutical Intermediate Synthesis The asymmetric hydrogenation of N-BOC protected dehydroamino-acids, including N-Boc-(+/-)-3-aminopent-4-enamide, is a critical step in the synthesis of pharmaceutical intermediates. This process allows for the production of high-purity enantiomeric compounds, which are essential for the development of drugs with specific therapeutic effects. The scalability of this process to industrial levels underscores its importance in pharmaceutical manufacturing (Fox, Jackson, Meek, & Willets, 2011).

N-Tert-Butoxycarbonylation The N-tert-butoxycarbonylation of amines, including those derived from N-Boc-(+/-)-3-aminopent-4-enamide, using environmentally benign catalysts, represents an important advancement in the field of organic synthesis. This method allows for the efficient and selective protection of amines, which is a crucial step in the synthesis of peptides and other nitrogen-containing compounds. The chemoselectivity and high yields achieved with this method demonstrate its utility in complex organic syntheses (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Wirkmechanismus

Target of Action

N-Boc-(+/-)-3-aminopent-4-enamide, also known as tert-butyl N-(1-carbamoylbut-3-en-2-yl)carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups during chemical reactions . The tert-butyloxycarbonyl (Boc) group in the compound provides stability against a wide range of nucleophilic reagents and alkaline reaction conditions . This allows for the selective protection of the amine groups during synthesis .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides and other complex organic molecules . It is involved in the protection and deprotection of amine groups, which is a fundamental transformation in organic synthesis . The Boc group can be easily introduced and removed under a variety of conditions, making it a popular choice for amine protection .

Pharmacokinetics

The pharmacokinetic properties of N-Boc-(+/-)-3-aminopent-4-enamide are largely dependent on the specific conditions of the reaction it is used in . As a protecting group, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the structure of the molecule it is protecting and the reaction conditions.

Result of Action

The primary result of the action of N-Boc-(+/-)-3-aminopent-4-enamide is the protection of amine groups during chemical reactions . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups . After the reaction, the Boc group can be readily removed, revealing the original amine group .

Action Environment

The action of N-Boc-(+/-)-3-aminopent-4-enamide can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Also, the choice of solvent can impact the efficiency and productivity of the reaction . For example, using THF as the solvent with H-BEA zeolite as a catalyst can afford high yields of a variety of aromatic and aliphatic amines .

Zukünftige Richtungen

The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

Eigenschaften

IUPAC Name |

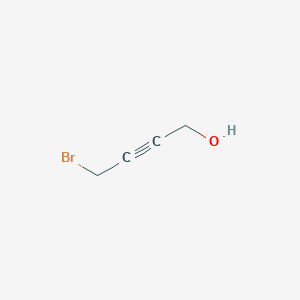

tert-butyl N-(5-amino-5-oxopent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-5-7(6-8(11)13)12-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAATTORSSOTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801132709 | |

| Record name | Carbamic acid, N-[1-(2-amino-2-oxoethyl)-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-3-aminopent-4-enamide | |

CAS RN |

1335042-15-3 | |

| Record name | Carbamic acid, N-[1-(2-amino-2-oxoethyl)-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-amino-2-oxoethyl)-2-propen-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-](/img/structure/B3046920.png)

![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)